Magnesium l-aspartate dihydrate
Description
Significance of L-Aspartate in Biological Systems
L-aspartate, a non-essential amino acid, is a fundamental building block for numerous metabolic processes vital for the growth, defense, and proliferation of cells in most organisms. nih.govresearchgate.net In addition to its role as a constituent of proteins, L-aspartate serves as a precursor for the biosynthesis of other amino acids, nucleotides, and hormones. nih.govresearchgate.net It plays a crucial role in the urea (B33335) synthesis, the purine-nucleotide cycle, the malate-aspartate shuttle, and gluconeogenesis. nih.gov The malate-aspartate shuttle is particularly critical as it facilitates the transfer of reducing equivalents produced during glycolysis across the mitochondrial membrane for oxidative phosphorylation, which generates ATP. nih.gov
Furthermore, L-aspartate is integral to energy metabolism and functions as an excitatory neurotransmitter in the central nervous system, stimulating neuronal activity. numberanalytics.comelsevierpure.com It modulates certain excitatory pathways, particularly in the hippocampus. nih.gov The clearance of aspartate from the synaptic cleft is managed by excitatory amino acid transporters (EAATs). nih.gov Given its multifaceted roles, L-aspartate is indispensable for mitochondrial function and links various metabolic pathways, including amino acid catabolism, glycolysis, and protein synthesis. nih.gov
Fundamental Role of Magnesium in Cellular Processes
Magnesium (Mg) is an essential cation that plays a pivotal role in a vast array of physiological functions and metabolic reactions. nih.govresearchgate.net It is involved in over 300 essential metabolic reactions, including the synthesis of ATP, the primary energy currency of the cell. wikipedia.orgoregonstate.edu In fact, ATP predominantly exists as a complex with magnesium (MgATP). oregonstate.edu Magnesium is crucial for the synthesis of essential molecules such as DNA, RNA, and proteins, and is a cofactor for numerous enzymes involved in carbohydrate and lipid metabolism. oregonstate.edu
The significance of magnesium extends to structural roles in bone, cell membranes, and chromosomes. oregonstate.edu It is also required for the active transport of ions like potassium and calcium across cell membranes, a process that underpins nerve impulse conduction, muscle contraction, and normal heart rhythm. oregonstate.edu In cellular signaling, magnesium is necessary for protein phosphorylation and the formation of cyclic adenosine (B11128) monophosphate (cAMP). oregonstate.edu The concentration of magnesium within cells is tightly regulated, and its fluxes across the plasma membrane can be induced by various stimuli, leading to significant changes in cellular function. nih.govresearchgate.net
Historical Context of Research on Organic Magnesium Compounds
The investigation of organic magnesium compounds has a rich history, dating back to the early 19th century. While magnesium compounds were used unknowingly in ancient times, the element itself was first isolated by Sir Humphry Davy in 1808. wildfoods.co A pivotal moment in organomagnesium chemistry was the discovery of Grignard reagents (RMgX) by Victor Grignard in 1900. wikipedia.orglibretexts.org This discovery revolutionized organic synthesis, providing a robust source of carbanions. wikipedia.org
The study of magnesium's interaction with biological molecules, such as amino acids, gained momentum later. In the mid-1980s, Schmidbaur and his colleagues conducted significant research on magnesium aspartate complexes. mdpi.com Their work demonstrated that the coordination of the aspartate ligand to magnesium is dependent on factors like pH, and that the resulting complexes typically exhibit a six-coordinate octahedral geometry. mdpi.com This foundational research into organomagnesium complexes, particularly those with bio-relevant ligands, paved the way for a deeper understanding of their structure and potential applications.
Rationale for Investigating Magnesium L-Aspartate Dihydrate in Chemical Biology
The investigation of this compound in chemical biology is driven by the synergistic biological importance of its constituent parts: the essential mineral magnesium and the vital amino acid L-aspartate. Given that both magnesium and L-aspartate are central to numerous critical cellular functions, their combination in a single compound presents a compelling subject for research.
Magnesium L-aspartate is a salt formed from the magnesium cation (Mg²⁺) and the L-aspartate anion. wikipedia.org Research has explored its potential due to the high bioavailability of magnesium from organic salts like aspartate compared to inorganic sources. wikipedia.org The specific dihydrate form, with the chemical formula C₈H₁₂N₂O₈Mg · 2H₂O, has been characterized for its chemical and physical properties. sorachim.comnih.gov Studies have focused on aspects such as its enantiomeric purity, confirming the presence of the biologically active L-aspartate. sigmaaldrich.com The coordination chemistry of magnesium with aspartate has been shown to be versatile, with the ligand capable of acting in a mono-, bi-, or tridentate fashion depending on the conditions. mdpi.com This intricate structural relationship, coupled with the fundamental biological roles of both magnesium and L-aspartate, provides a strong rationale for its continued investigation in the field of chemical biology to elucidate its precise mechanisms of action and potential applications.
| Property | Value |
| Chemical Formula | C₈H₁₂N₂O₈Mg · 2H₂O |
| Molecular Weight | 324.5 g/mol |
| Appearance | White crystalline powder |
| Assay | > 98 % |
| Specific Rotation [α]20D | +20.5° to +23° |
| pH (2.5% solution, 25°C) | 6 - 8 |
| Water Content | 10 – 14 % |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgN2O10+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies
Conventional Synthetic Routes for Magnesium L-Aspartate Dihydrate
Conventional synthesis typically involves the reaction of L-aspartic acid with a magnesium salt, such as magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate, in an aqueous solution. google.com The resulting product is then isolated, often with the aid of organic solvents.
A common and established method for isolating magnesium L-aspartate from an aqueous reaction mixture is through evaporation and subsequent precipitation using a water-miscible organic solvent. google.comresearchgate.net After the initial reaction between the magnesium source and L-aspartic acid, the water is partially or wholly removed by evaporation to concentrate the solution. google.com An organic solvent, in which the magnesium aspartate has low solubility, is then added to the concentrated aqueous solution. This change in solvent polarity causes the product to precipitate out of the solution as a solid. google.comresearchgate.net
Ethanol (B145695) is frequently used for this purpose. google.com For instance, after reacting magnesium oxide with L-aspartic acid in water and evaporating the filtrate, the residue is stirred in chilled ethanol (e.g., at -25 °C to 0 °C) to induce precipitation. google.com Acetone (B3395972) is another organic solvent utilized in this technique to effectively precipitate the magnesium aspartate, with studies focusing on determining the minimum volume of acetone needed to achieve maximum yield. researchgate.net The use of such organic solvents can also enhance the compositional stability of the final product. researchgate.net The precipitated solid is then collected through filtration or centrifugation and dried. google.com
To maximize the efficiency of the synthesis and the quality of the resulting this compound, several key reaction parameters are carefully controlled. These include temperature, pH, reaction time, and the ratio of reactants.
Temperature: The reaction is often carried out at elevated temperatures, typically between 70°C and 80°C, to facilitate the dissolution of reactants and increase the reaction rate. google.comgoogle.com
pH: The pH of the reaction mixture is a critical parameter. It is generally adjusted to a range of 5.5 to 7.5 after the initial reaction is complete. google.com Controlling the pH is crucial as acidic conditions can lead to the racemization of L-aspartic acid, increasing the content of the unwanted D-enantiomer in the final product. nih.govresearchgate.net
Reaction Time: Sufficient reaction time, such as refluxing for 2 hours, is necessary to ensure the reaction goes to completion. google.com
Yield: By optimizing these parameters, high yields can be achieved. For example, methods involving reaction with magnesium oxide followed by precipitation with ethanol have reported yields of up to 97.2%. google.com
The following table summarizes the impact of various parameters on the synthesis:
Interactive Table: Optimization of Synthesis Parameters
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Temperature | 70-80 °C | Increases reaction rate and reactant solubility. | google.comgoogle.com |
| pH | 5.5 - 7.5 | Prevents racemization of L-aspartic acid, ensuring enantiomeric purity. | google.comnih.gov |
| Reactant Ratio | Stoichiometric amounts of magnesium source and L-aspartic acid | Ensures complete conversion and minimizes unreacted starting materials. | google.com |
| Solvent for Precipitation | Ethanol or Acetone | Induces precipitation for product isolation, impacting yield and stability. | google.comresearchgate.net |
Emerging Synthetic Approaches for Organic Magnesium Complexes
Research into the synthesis of magnesium complexes is evolving, with new strategies focusing on the use of specific ligands to direct the structure and properties of the resulting compounds, as well as on developing more sustainable and environmentally friendly methods.
The synthesis of magnesium complexes is significantly influenced by the nature of the organic ligand. Aspartic acid itself can act as a mono-, bi-, or tridentate ligand depending on the pH and synthetic approach, leading to various coordination modes. nih.gov This highlights the delicate balance between enthalpic and entropic factors in the formation of magnesium aspartate complexes. nih.gov
Emerging research explores a wide array of organic ligands to create novel magnesium complexes with specific coordination geometries. For instance, salan-like multidentate aminophenolate ligands have been used to synthesize magnesium silylamido complexes. rsc.org These ligands coordinate with the magnesium center to create a distorted trigonal bipyramidal geometry. rsc.org Other studies have utilized ligands like 2,2'-bipyridine-4,4'-dicarboxylic acid to construct three-dimensional magnesium-based metal-organic frameworks (Mg-MOFs) through solvothermal methods. nih.gov The interaction of Mg²⁺ with ligands such as 2-furoic acid and oligopyridines can lead to the formation of mixed-ligand complexes whose structures are highly dependent on the synthesis conditions. mdpi.com These advanced strategies showcase how the choice of organic ligand is a powerful tool for designing magnesium complexes with tailored structures and properties.
In line with the principles of green chemistry, there is a growing interest in developing biomimetic and environmentally benign synthesis methods for metal complexes. Green synthesis aims to be ecologically advantageous by using non-toxic substances and reducing waste. researchgate.net
For magnesium-based materials, particularly magnesium oxide nanoparticles, green synthesis has been demonstrated using plant extracts from sources like Chromolaena odorata, Saussurea costus, and rose hip. researchgate.netmdpi.comnih.gov In these methods, the bioactive compounds within the plant extracts, such as polyphenols and alkaloids, act as reducing and stabilizing agents, facilitating the formation of the nanoparticles. researchgate.netmdpi.com For example, the synthesis of magnesium hydroxide nanoparticles using a rose hip extract resulted in particles significantly smaller than those produced by conventional chemical methods. mdpi.com
While much of this research has focused on magnesium oxide, the principles are applicable to the synthesis of organic magnesium complexes like magnesium L-aspartate. A biomimetic approach could potentially use biological molecules or extracts to mediate the complexation of magnesium with aspartic acid, reducing the reliance on harsh chemicals and organic solvents. This represents a promising and sustainable frontier in the synthesis of magnesium complexes. researchgate.netnih.gov
Advanced Purification Methods for this compound
Achieving high purity is essential for this compound, particularly for its use in specific applications. Purification involves removing unreacted starting materials, by-products, and other impurities.
Initial purification steps often involve simple filtration of the reaction solution to remove any insoluble matter. google.com If the solution has color, it may be decolorized using activated carbon before filtration. google.com
More advanced methods focus on the isolation and drying of the product in a way that ensures high purity and the correct hydration state. One such method avoids the use of organic solvents altogether by concentrating the reaction liquid to a state of supersaturation, cooling it, and then using freeze-drying (lyophilization) followed by vacuum drying. google.com This process involves pre-cooling the supersaturated liquid (e.g., to -30°C), freeze-drying at low pressure and temperature (e.g., -25°C), and then final vacuum drying at a controlled temperature (e.g., 55°C) to obtain the final product with a well-controlled water content. google.com
A crucial aspect of purity for this compound is its enantiomeric integrity. Advanced analytical techniques like chiral capillary zone electrophoresis and high-performance liquid chromatography (HPLC) with chiral derivatization are used to determine the enantiomeric purity and quantify the presence of any D-aspartic acid. nih.govresearchgate.net Standard pharmacopoeial tests are also employed to control the limits of impurities such as chlorides, sulfates, heavy metals, and ninhydrin-positive substances. drugfuture.com
Structural Elucidation and Coordination Chemistry
Molecular Structure and Stereochemistry of Magnesium L-Aspartate Dihydrate
The L-aspartate ligand demonstrates versatility in its coordination to the magnesium ion, capable of acting as a monodentate, bidentate, or tridentate ligand depending on factors like pH. mdpi.com In strongly alkaline conditions (pH > 10), L-aspartate can coordinate as a tridentate ligand, utilizing its amino nitrogen and both carboxylate oxygens (N, O, O donor set) in an inner-sphere coordination. mdpi.com However, other coordination modes are also observed. For instance, it can act as a bidentate chelate, forming a stable ring structure. nih.gov The protonation state of the backbone amine group plays a significant role; when protonated, it is precluded from coordinating with the magnesium ion. nih.gov In some complexes, the L-aspartate ligand acts in a monodentate fashion, coordinating through one of the carboxylic acid moieties. researchgate.net
The coordination versatility of L-aspartate is a result of a delicate balance between enthalpic and entropic factors. mdpi.com While bidentate and tridentate chelation is entropically favored, monodentate coordination allows for a greater degree of hydration, which can be enthalpically favorable. researchgate.net
| Complex | Mg:Aspartate Stoichiometry | Reference |
|---|---|---|
| Magnesium Aspartate Trihydrate | 1:1 | mdpi.com |
| Magnesium bis(hydrogenaspartate) | 1:2 | researchgate.net |
| This compound | 1:2 | fda.gov |
Regardless of the specific coordination mode of the L-aspartate ligand, the magnesium ion in these complexes consistently adopts a six-coordinate, octahedral geometry. mdpi.com This is a common coordination geometry for magnesium, allowing it to satisfy its coordination requirements. nih.gov The coordination sphere is completed by a combination of donor atoms from the L-aspartate ligand(s) and water molecules. mdpi.comnih.gov In cases of monodentate or bidentate coordination by aspartate, the remaining coordination sites on the magnesium ion are occupied by water molecules. nih.gov Even in more complex structures, such as Mg(l-Asp)Cl·3H₂O, the magnesium center maintains a six-coordinate, distorted octahedral geometry. mdpi.com
Role of Hydration in the Complex Structure
Water molecules play a critical and multifaceted role in the structure of this compound, participating directly in the coordination sphere of the magnesium ion and forming extensive hydrogen bonding networks that stabilize the crystal lattice.
Inner and Outer Coordination Shells of Water Molecules
In hydrated magnesium complexes, water molecules can be found in both the inner and outer coordination shells of the magnesium ion. The inner shell, also known as the first hydration shell, consists of water molecules directly bonded to the magnesium ion through Mg-O bonds. researchgate.net For a hydrated magnesium ion, this inner shell typically contains six water molecules arranged in an octahedral geometry. rsc.orgaip.org
The outer coordination shell, or second hydration shell, consists of water molecules that are not directly bonded to the magnesium ion but are hydrogen-bonded to the water molecules of the inner shell. researchgate.net Theoretical models suggest that the outer shell can contain up to 12 water molecules. researchgate.net In the context of this compound, the two water molecules indicated in its formula are part of the inner coordination sphere, directly participating in the octahedral coordination of the magnesium ion. wikipedia.org Some magnesium aspartate complexes can have a higher degree of hydration, with additional water molecules occupying the remaining coordination sites on the magnesium or existing as interstitial water within the crystal structure. mdpi.com
Thermodynamic Stability and Complexation Equilibrium
The stability of the magnesium-aspartate complex in solution is a key factor influencing its behavior and bioavailability. This stability is quantified by stability constants, which are equilibrium constants for the formation of the complex from its constituent ions.
Determination of Stability Constants in Aqueous Solutions
The stability of the magnesium L-aspartate complex has been investigated using various analytical techniques, with potentiometric titration being a prominent method. This technique involves the gradual addition of a titrant to a solution containing magnesium ions and L-aspartic acid while monitoring the pH. By analyzing the resulting titration curve, the stability constants of the formed complexes can be calculated.
A significant study by Covington et al. (2009) determined the stability constants for magnesium complexes with several biologically relevant ligands, including aspartate, under physiological conditions (37 °C and an ionic strength of 0.15 mol·dm⁻³). nih.gov These experiments, utilizing simultaneous measurements with magnesium ion-selective and pH glass electrodes, provide valuable data for understanding the behavior of magnesium L-aspartate in biological systems. nih.gov
The primary complex formed between magnesium and aspartate is the 1:1 complex, denoted as MgL, where L represents the aspartate ligand. The formation of this complex can be represented by the following equilibrium:
Mg²⁺ + L²⁻ ⇌ MgL
The stability constant (K₁) for this equilibrium is a measure of the strength of the interaction between the magnesium ion and the aspartate ligand.
Stability Constants for Magnesium-Ligand Complexes
| Ligand | Log K₁ | Conditions | Reference |
|---|---|---|---|
| L-Aspartate | 2.86 | 37 °C, I = 0.15 M (KCl) | nih.gov |
| Glycinate (B8599266) | 2.80 | 37 °C, I = 0.15 M (KCl) | nih.gov |
| L-Glutamate | 2.75 | 37 °C, I = 0.15 M (KCl) | nih.gov |
Influence of pH and Ionic Strength on Complex Stability
The stability of the magnesium-aspartate complex is significantly influenced by the pH of the solution. Aspartic acid is a dicarboxylic amino acid with two carboxylic acid groups and an amino group, each with its own pKa value. The state of protonation of these functional groups, which is dictated by the pH, affects the availability of the negatively charged carboxylate groups for coordination with the magnesium ion.
The ionic strength of the aqueous solution also plays a role in the stability of the magnesium-aspartate complex. Generally, an increase in ionic strength leads to a decrease in the activity coefficients of the ions in solution. According to the Debye-Hückel theory and its extensions, this can affect the observed stability constants. For many metal-ligand complexes, an increase in ionic strength tends to decrease the stability constant. However, specific quantitative data on the effect of ionic strength on the stability constant of this compound is not extensively available in the public domain. General studies on other metal-amino acid complexes have shown that stability constants decrease with increasing ionic strength. researchgate.netnih.gov
Comparative Analysis of Magnesium-Ligand Stability across Diverse Ligands
To better understand the stability of the magnesium-aspartate complex, it is useful to compare its stability constant with those of other magnesium-ligand complexes under similar conditions. The work by Covington et al. (2009) provides a basis for such a comparison. nih.gov
As shown in the table in section 3.3.1, the stability constant (log K₁) for the magnesium-aspartate complex is comparable to that of other amino acid complexes like glycinate and L-glutamate. This suggests that the binding affinity of magnesium for aspartate is within a similar range to its affinity for these other biologically relevant amino acids. This is consistent with the fact that magnesium is a "hard" acid and preferentially binds to "hard" oxygen donor atoms, such as those in the carboxylate groups of amino acids.
Advanced Analytical Characterization Techniques
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of magnesium L-aspartate dihydrate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that can be used for identification and detailed structural analysis.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent parts: the aspartate anion, the magnesium ion, and the water of hydration.
The formation of a complex between the magnesium ion and L-aspartic acid leads to notable shifts in the vibrational frequencies of the carboxylate and amino groups compared to the free amino acid. researchgate.net In the zwitterionic form of free L-aspartic acid, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) and the stretching and bending vibrations of the ammonium (B1175870) group (NH₃⁺) are key diagnostic markers. Upon chelation with magnesium, the positions of these bands are altered, providing evidence of the metal-ligand interaction.
Specifically, the involvement of the carboxylate group in coordinating with the magnesium ion is confirmed by shifts in its characteristic stretching frequencies. uvt.ro Similarly, changes in the vibrational bands of the amino group indicate its participation in the complex. The presence of water of hydration is identified by a broad absorption band in the high-frequency region of the spectrum (around 3400 cm⁻¹), corresponding to the O-H stretching vibrations. The Mg-O stretching vibrations can be observed at lower wavenumbers, typically in the range of 625-611 cm⁻¹ and 870-861 cm⁻¹. researchgate.net
A general representation of the key IR band assignments for metal-amino acid complexes is provided in the table below. While specific values for this compound may vary slightly, this table illustrates the expected regions for key vibrational modes.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Metal-Amino Acid Complexes |
| O-H Stretch (Water of Hydration) | 3400 - 3200 |
| N-H Stretch (Amino Group) | 3300 - 3000 |
| C=O Stretch (Carboxylate) | 1650 - 1550 |
| N-H Bend (Amino Group) | 1650 - 1580 |
| C-N Stretch | 1145 - 1015 |
| Mg-O Stretch | 870 - 861 and 625 - 611 |
This table provides generalized data based on typical values for metal-amino acid complexes and related magnesium compounds. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.
The ¹H NMR spectrum of L-aspartic acid shows distinct signals for the protons on the α-carbon, β-carbon, and the amino group. researchgate.net Upon chelation with magnesium, the chemical shifts of the protons in proximity to the coordination sites (the carboxylate and amino groups) are expected to change. This is due to the alteration of the electron density around these nuclei upon bond formation with the magnesium ion.
| Atom | L-Aspartic Acid ¹³C Chemical Shift (ppm) |
| Cα | ~54.9 |
| Cβ | ~39.25 |
| Carboxyl (C1) | ~177.0 |
| Carboxyl (C4) | ~180.3 |
Data is for L-Aspartic Acid and serves as a reference. bmrb.io Shifts are relative to a standard reference compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, mass spectrometry can be used to confirm the molecular weight of the complex. The technique can also be employed in conjunction with liquid chromatography (LC-MS) for the analysis of the compound in complex mixtures. waters.com While detailed fragmentation studies specific to this compound are not extensively published, the fragmentation of the L-aspartic acid moiety would likely involve the loss of small molecules such as water, carbon dioxide, and ammonia.
Vibrational Spectroscopy Applications
Beyond basic identification, vibrational spectroscopy, including both IR and Raman spectroscopy, has important applications in the study of this compound. Raman spectroscopy, which is complementary to IR spectroscopy, can provide additional information about the molecular vibrations, particularly for symmetric bonds and in aqueous solutions. A Raman spectrum for aspartate magnesium salt dihydrate is available in spectral databases. spectrabase.com These techniques can be used to study polymorphism, hydration states, and the interactions of the compound with other molecules. The changes in the vibrational spectra can indicate different crystalline forms or the loss of water of hydration.
Chromatographic and Electrophoretic Methods
Chromatographic and electrophoretic techniques are essential for the separation, purification, and analysis of this compound, particularly for assessing its purity and resolving its enantiomeric forms.
Given that the biological activity of amino acids is often stereospecific, ensuring the enantiomeric purity of L-aspartic acid in the magnesium salt is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Chiral stationary phases (CSPs) are employed to separate the L- and D-enantiomers of aspartic acid. sigmaaldrich.comresearchgate.net The separation can be achieved with underivatized amino acids on specific columns like those based on teicoplanin. sigmaaldrich.com Alternatively, derivatization with a chiral reagent can be used to form diastereomers that are then separated on a standard reversed-phase column. nih.gov
Capillary electrophoresis (CE), specifically chiral capillary zone electrophoresis (CZE), is another powerful technique for the enantiomeric separation of amino acids. researchgate.netnih.gov This method offers high efficiency and requires only small sample volumes. For the analysis of this compound, a chiral selector, such as a cyclodextrin (B1172386), is added to the background electrolyte to achieve the separation of the L- and D-aspartate enantiomers. researchgate.netsigmaaldrich.com The detection can be performed using UV absorbance or, for higher sensitivity, laser-induced fluorescence after derivatization. Furthermore, CZE can be used to monitor the concentration of free magnesium ions. nih.gov
| Technique | Application | Key Features |
| Chiral HPLC | Enantiomeric purity determination (separation of L- and D-aspartate) | Use of chiral stationary phases or derivatization with chiral reagents. sigmaaldrich.comresearchgate.netnih.gov |
| Capillary Electrophoresis | Enantiomeric purity determination and analysis of free magnesium ions. researchgate.netnih.govnih.gov | High separation efficiency, small sample volume, use of chiral selectors (e.g., cyclodextrins). sigmaaldrich.com |
| Thin-Layer Chromatography | Identification and purity testing (ninhydrin-positive substances). | A simple and rapid method for qualitative analysis. |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the critical determination of enantiomeric excess in this compound. Due to the chiral nature of aspartic acid, it is imperative to quantify the presence of the D-enantiomer, which is often an impurity.
A validated HPLC method for this purpose involves chiral derivatization followed by fluorescence detection. thegoodscentscompany.com This approach enhances the sensitivity and selectivity of the analysis. In a key study, o-phthaldialdehyde (OPA) in conjunction with the chiral thiol N-acetyl-L-cysteine (NAC) was used as the derivatizing agent. thegoodscentscompany.com This pre-column derivatization creates diastereomeric isoindolone derivatives that can be separated on a conventional achiral reversed-phase HPLC column.
The separation is typically performed on a C18 column with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous buffer (such as sodium acetate) and an organic modifier (like methanol (B129727) or acetonitrile). The fluorescence detector is set at appropriate excitation and emission wavelengths for the OPA-NAC derivatives, which provides high sensitivity for detecting trace amounts of the D-aspartate enantiomer. Research has demonstrated that this method can effectively quantify the D-enantiomer of aspartic acid, with findings indicating concentrations ranging from 0.03% to 0.12% in tested samples of this compound. thegoodscentscompany.com
Table 1: HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
|---|---|
| Derivatizing Agents | o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) thegoodscentscompany.com |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., sodium acetate) and organic modifier (e.g., methanol) |
| Detection | Fluorescence |
| Analyte Detected | D-enantiomer of aspartic acid thegoodscentscompany.com |
| Reported D-enantiomer Concentration | 0.03% - 0.12% thegoodscentscompany.com |
Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, minimal sample consumption, and rapid analysis times. researchgate.net For this compound, a chiral capillary zone electrophoresis (CZE) method has been successfully developed and validated. thegoodscentscompany.com
This method utilizes a chiral selector, which is added to the background electrolyte (BGE). A commonly used and effective chiral selector for the enantiomeric separation of amino acids is a cyclodextrin derivative, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD). thegoodscentscompany.com
The fundamental principle of chiral separation in CE lies in the differential interaction between the enantiomers of the analyte and the chiral selector present in the background electrolyte. researchgate.net The two enantiomers (L-aspartic acid and D-aspartic acid) form transient diastereomeric complexes with the chiral selector (e.g., HP-β-CD). thegoodscentscompany.com
These diastereomeric complexes possess different formation constants and/or mobilities. Consequently, one enantiomer will spend more time complexed with the chiral selector than the other, leading to a difference in their apparent electrophoretic mobilities. This difference in migration velocity allows for their separation into two distinct peaks within the capillary. The high efficiency of CE enables the resolution of even small differences in mobility, making it an excellent technique for determining enantiomeric purity. researchgate.net
To achieve the very low limits of detection required for purity analysis, Capillary Electrophoresis is often coupled with Laser-Induced Fluorescence (LIF) detection. thegoodscentscompany.com Since native amino acids like aspartic acid are not fluorescent, a derivatization step with a fluorescent tag is necessary.
In the analysis of this compound, this is accomplished by derivatizing the amino acid with a fluorescent probe prior to CE analysis. The resulting fluorescently labeled aspartate enantiomers are then separated by chiral CE and detected as they pass through a window in the capillary that is illuminated by a focused laser beam. The emitted fluorescence is collected and measured by a sensitive detector. This combination of the high separation power of CE and the high sensitivity of LIF detection allows for the accurate quantification of trace enantiomeric impurities. thegoodscentscompany.com
Table 2: Capillary Electrophoresis Method for Enantiomeric Purity of this compound
| Parameter | Condition |
|---|---|
| Technique | Chiral Capillary Zone Electrophoresis (CZE) thegoodscentscompany.com |
| Chiral Selector | (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) thegoodscentscompany.com |
| Detection | Laser-Induced Fluorescence (LIF) thegoodscentscompany.com |
| Derivatization | Required for LIF detection |
| Application | Determination of D-aspartic acid content thegoodscentscompany.com |
X-ray Diffraction and Solid-State Analysis
Despite extensive searches of publicly available scientific literature and crystallographic databases, a publication detailing the single-crystal X-ray structure determination and the corresponding crystallographic data for this compound (CAS 2068-80-6) could not be located. Therefore, detailed information on its crystal system, space group, and specific atomic coordinates is not available in the public domain at the time of this writing.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline materials. It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The interaction produces a unique diffraction pattern, or diffractogram, which serves as a fingerprint for the specific crystalline phase. This pattern is defined by the positions (2θ angles) and intensities of the diffraction peaks.
For any polycrystalline substance, the diffraction pattern is directly related to its crystal structure. An analysis of the peak positions can yield the unit cell parameters, while the peak intensities are related to the arrangement of atoms within the unit cell. Identification of a crystalline substance involves comparing its experimental diffraction pattern with reference patterns from established databases, such as the International Centre for Diffraction Data (ICDD). A match is confirmed if the experimental 2θ peak positions align with the reference pattern, typically within a narrow margin of ±0.2 degrees. nih.govnih.gov
While specific, detailed crystallographic data such as the unit cell dimensions and space group for this compound are not widely published in the available literature, the utility of PXRD for the analysis of magnesium-containing compounds is well-established. nih.govnih.gov For instance, studies on various dietary supplements have successfully used PXRD to identify the specific crystalline forms of magnesium compounds present, such as magnesium oxide and magnesium carbonate. nih.gov Research on magnesium aspartate nanomaterials has also confirmed their crystalline nature through PXRD analysis. researchgate.net These applications underscore the capability of PXRD to confirm the phase identity and purity of this compound samples.
| Parameter | Description |
| Principle | Bragg's Law (nλ = 2d sinθ), where diffraction peaks are observed when the X-rays constructively interfere after scattering from the crystal lattice planes. |
| Information Obtained | Crystalline phase identification, phase purity, unit cell dimensions, and crystallinity. |
| Application | Comparison of the experimental diffraction pattern of a sample against a reference database to confirm its identity and crystalline form. nih.gov |
Other Advanced Analytical Approaches
Beyond structural elucidation via PXRD, a suite of other analytical methods provides deeper insights into the physicochemical properties of this compound.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for understanding how the physical and chemical properties of a material change with temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.netlabwrench.com The resulting TGA curve plots mass percentage against temperature, revealing thermal events that involve mass loss, such as dehydration or decomposition.
For a hydrated compound like this compound, the TGA curve is expected to show distinct mass loss steps. The initial mass loss at lower temperatures corresponds to the loss of its two water molecules of hydration. Studies on other hydrated magnesium salts, such as magnesium stearate (B1226849) dihydrate, indicate that the release of water of hydration typically begins at around 85°C. netzsch.com The subsequent mass loss at higher temperatures would be attributed to the decomposition of the anhydrous magnesium L-aspartate.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.comyoutube.com A DSC curve plots heat flow versus temperature, showing endothermic (heat-absorbing) and exothermic (heat-releasing) transitions.
For this compound, the DSC curve would display an endothermic peak corresponding to the dehydration process, as energy is required to remove the water molecules from the crystal lattice. This event would align with the initial mass loss observed in TGA. Other thermal events, such as melting or decomposition of the anhydrous salt, would also appear as distinct peaks on the DSC curve. For example, studies on magnesium hydrogen aspartate tetrahydrate, a related compound, have utilized DSC to identify its characteristic thermal transitions. nih.gov
| Technique | Principle | Typical Information for this compound |
| TGA | Measures mass change versus temperature. | - Quantification of water of hydration (expect ~11% mass loss for two water molecules).- Determination of decomposition temperatures. |
| DSC | Measures heat flow difference versus temperature. | - Endothermic peak for dehydration.- Enthalpy of dehydration.- Temperatures of other phase transitions (e.g., melting, decomposition). |
Chelation and Ion Coordination in Biological Contexts
Magnesium ions are the most abundant divalent cations within cells, playing a critical role in a vast array of metabolic and signaling pathways. A significant portion of intracellular magnesium exists in a chelated form, bound to various metabolites, including amino acids.
In the cellular milieu, amino acids represent a major class of metabolites that weakly chelate magnesium ions. nih.gov Every amino acid possesses at least one carboxylate group that is deprotonated at physiological pH, enabling it to interact with Mg²⁺. nih.gov The interaction between the carboxylate groups of amino acids like aspartate and the magnesium ion is a key aspect of its biological function. The coordination geometry of magnesium with amino acid ligands is typically octahedral. nih.govnih.gov
In the case of aspartic acid, the coordination can be influenced by the pH of the environment. In strongly alkaline conditions (pH > 10), the aspartic acid ligand can act as a tridentate ligand, coordinating with magnesium through its nitrogen and two oxygen atoms (N, O, O donor set) in an inner-sphere coordination. nih.gov This results in a 1:1 magnesium-to-aspartate stoichiometry with an octahedral geometry. nih.govresearchgate.net However, under conditions where the backbone amine is protonated, aspartic acid can act as a monodentate ligand, with each of the two aspartic acid ligands coordinating through one of their carboxylic acid moieties to achieve a charge-balanced complex. nih.gov This results in a 1:2 stoichiometry. nih.gov The chelation process is a delicate balance between enthalpic and entropic factors. nih.gov While the affinity of individual amino acids for magnesium is relatively weak, the high concentration of amino acids in the cytoplasm means that a significant fraction of intracellular magnesium is chelated by these molecules. nih.gov
The chelation of magnesium by metabolites, such as amino acids, has profound implications for the function of macromolecules. While much of the research has focused on RNA, the principles can be extended to other macromolecules. In the cell, the concentration of free Mg²⁺ is much lower than the total magnesium concentration, with a large portion being chelated by various metabolites. nih.gov
Weakly chelated magnesium, including that bound to amino acids, can significantly enhance RNA function. nih.gov Studies have shown that amino acid-chelated magnesium can dramatically increase RNA folding and protect it from degradation. nih.gov This form of magnesium can enhance the self-cleavage of certain ribozymes, in some cases by up to 100,000-fold, even at low free Mg²⁺ concentrations. nih.gov This enhancement is thought to occur indirectly through the compaction of the RNA structure. nih.gov Metabolite-chelated magnesium can also protect RNA from magnesium-dependent degradation. nih.gov
Beyond RNA, magnesium ions are essential cofactors for a multitude of enzymes, often involved in reactions that include phosphate (B84403) transfer. patsnap.com Magnesium can play a role in stabilizing the transition states in enzymatic reactions. patsnap.com The chelation of magnesium by metabolites can influence the local concentration and availability of the ion for these enzymatic processes. For instance, in enzymes of the MST (menaquinone, siderophore, and tryptophan biosynthetic enzymes) family, magnesium is crucial for catalysis, and its binding can seal the active site to facilitate the reaction. nih.gov
The concentration of free intracellular magnesium is tightly regulated and maintained within a narrow range, typically between 0.5 and 1 mM. nih.gov This is significantly lower than the total cellular magnesium concentration, indicating that the majority of intracellular magnesium is bound or buffered. nih.gov This buffering is crucial for preventing large fluctuations in free Mg²⁺, which could disrupt numerous cellular processes.
The primary intracellular magnesium buffers are ATP, other phosphonucleotides, and phosphometabolites. nih.gov Proteins also contribute to the buffering capacity. nih.gov The binding and release of magnesium from these buffers determine the speciation of magnesium within the cell, that is, the distribution of magnesium among its free and various bound forms. The operation of magnesium entry and extrusion mechanisms at the cell membrane is closely linked to the cell's ability to efficiently buffer the incoming magnesium ions. nih.gov This tight coupling ensures that changes in cytosolic free Mg²⁺ are generally limited. nih.gov The regulation of intracellular free magnesium is therefore largely determined by this complex system of buffers. nih.gov
Cellular Transport Mechanisms of L-Aspartate
The transport of L-aspartate across the cell membrane is a critical process for cellular metabolism and signaling. This is accomplished by a variety of active transport systems.
L-aspartate is transported into cells against its concentration gradient by several families of secondary active transporters that utilize the electrochemical gradient of sodium ions.
Na+-dependent transporters: A primary mechanism for L-aspartate uptake is through Na⁺-dependent transporters. These proteins couple the transport of L-aspartate to the co-transport of sodium ions down their electrochemical gradient. The stoichiometry of this co-transport can vary, but it typically involves the movement of multiple sodium ions for each molecule of L-aspartate, providing a strong driving force for uptake. nih.gov
Excitatory Amino Acid Transporters (EAATs): The EAAT family (SLC1 family) of transporters are high-affinity glutamate and aspartate transporters. nih.gov They play a crucial role in terminating neurotransmission and maintaining low extracellular concentrations of these amino acids. The transport cycle of EAATs is complex, involving the co-transport of one molecule of L-aspartate (or glutamate) with three Na⁺ ions and one proton, coupled with the counter-transport of one K⁺ ion. nih.govnih.gov This intricate ion coupling allows for the accumulation of L-aspartate inside the cell against a significant concentration gradient.
Alanine-Serine-Cysteine Transporter 2 (ASCT2): ASCT2 (SLC1A5) is another member of the SLC1 family that primarily transports neutral amino acids. However, it has also been shown to transport L-aspartate, particularly in certain contexts like the blood-brain barrier. The transport of L-aspartate by ASCT2 is also Na⁺-dependent. nih.gov The molecular determinants within the transporter, such as specific cysteine residues, are crucial for its substrate recognition and transport mechanism. nih.gov
The following table summarizes the key characteristics of these transport systems for L-aspartate:
| Transporter Family | Key Members | Primary Substrates | Ion Coupling for L-Aspartate Transport |
| Na+-dependent transporters | General classification | L-Aspartate, Glutamate | Co-transport with Na⁺ |
| Excitatory Amino Acid Transporters (EAATs) | EAAT1, EAAT2, EAAT3, etc. | L-Aspartate, L-Glutamate | 3 Na⁺, 1 H⁺ in; 1 K⁺ out |
| Alanine-Serine-Cysteine Transporter (ASCT) | ASCT2 | Neutral amino acids, L-Aspartate | Na⁺-dependent |
The transport of amino acids across biological membranes often exhibits stereoselectivity, favoring one isomer over the other. In the case of aspartate, L-aspartate is the biologically prevalent form, and its transport is often favored over D-aspartate.
Some transporters, however, can transport both L- and D-aspartate. For instance, mammalian glutamate transporters can transport both isomers with similar affinity. nih.gov The archaeal homolog GltTk has been shown to transport both L- and D-aspartate with identical Na⁺:substrate coupling stoichiometry and similar affinities. nih.gov Structural studies of GltTk in complex with both isomers reveal that D-aspartate can be accommodated in the binding site with only minor rearrangements, explaining the ability of the transporter to handle both forms. nih.gov
Conversely, other transporters exhibit a high degree of selectivity for the L-isomer. The ASCT2 transporter, for example, is involved in the L-isomer-selective transport of aspartic acid. nih.gov The molecular basis for this selectivity lies in the specific amino acid residues that form the substrate-binding pocket. nih.gov Site-directed mutagenesis studies have identified key residues that are critical for determining the preference for L-aspartate over D-aspartate. nih.gov This isomer-selective transport is crucial for maintaining the appropriate balance of L- and D-aspartate levels in specific biological compartments, such as the brain. mdpi.com
An examination of the biochemical and mechanistic properties of this compound reveals its integral role in cellular processes. This article explores the molecular regulation of its constituent parts, its interplay in core metabolic pathways, and the theoretical underpinnings of its absorption.
Computational and Theoretical Modeling
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a detailed view of the electronic structure and bonding within the magnesium L-aspartate complex. These methods, such as ab initio calculations and density functional theory (DFT), are instrumental in predicting molecular properties from first principles.
Ab initio quantum-chemical methods have been employed to study the molecular structure, charge distribution, and bond characteristics of magnesium aspartate complexes in aqueous solutions. researchgate.netspiedigitallibrary.org These studies reveal that in an aqueous environment, potassium and magnesium aspartates can form stable complexes where the structural elements are held together primarily by electrostatic interactions. researchgate.netspiedigitallibrary.org The calculations, which involve optimizing the supermolecule structure through total energy minimization, provide insights into the strength of the bonds between the ions in the complex. researchgate.netspiedigitallibrary.org
In related systems, such as a mixed salt of potassium-magnesium aspartate, the addition of hydrochloric acid (HCl) does not lead to the formation of non-dissociated carboxylic acid groups, as they remain strongly coordinated to the magnesium ion. researchgate.net This highlights the stability of the magnesium-carboxylate interaction. The stability of such ionic associates is further enhanced by the interaction of the cation (like potassium) with two different aspartate anions and the interaction between magnesium and the nitrogen atom of the aspartate. researchgate.net
The coordination of the magnesium ion is a key aspect of its electronic structure. Computational studies on hydrated magnesium ions have established that a coordination number of six is the most optimal. ias.ac.inresearchgate.net The magnesium ion in magnesium L-aspartate dihydrate is typically in a six-coordinate octahedral geometry. mdpi.com The L-aspartate ligand can act in a monodentate, bidentate, or tridentate fashion depending on the conditions. mdpi.com The bonding with the magnesium ion primarily involves the oxygen atoms of the carboxylate groups of L-aspartate and water molecules.
The protonation state of the L-aspartate ligand is a critical factor that influences its interaction with the magnesium ion. The pH of the environment during the formation of the complex dictates which functional groups on the L-aspartate molecule are protonated or deprotonated. mdpi.com
L-aspartic acid has two carboxylic acid groups and one amino group. researchgate.net Theoretical considerations and experimental evidence show that under certain synthetic conditions, the backbone amine group (-NH2) can be protonated to form -NH3+. mdpi.com This protonation gives the amine group a positive charge, which in turn balances one of the negative charges from the two deprotonated carboxylate groups (-COO-). mdpi.com This results in a net charge of -1 for the hydrogen aspartate ligand. mdpi.com Consequently, to achieve a charge-balanced complex with a divalent magnesium ion (Mg2+), two hydrogen aspartate ligands are required, leading to a 1:2 stoichiometry. mdpi.com
In strongly alkaline solutions (pH > 10), the L-aspartate ligand is fully deprotonated and acts as a dianionic ligand. mdpi.com Under these conditions, it can function as a tridentate ligand, coordinating to the magnesium ion through the nitrogen of the amino group and oxygen atoms from both carboxylate groups. mdpi.com Conversely, at acidic pH values, the dissolution of L-aspartic acid can be affected, which has implications for the synthesis and purity of the final compound. kup.at Computational models that take into account the protonation states are therefore essential for accurately predicting the structure and stability of magnesium L-aspartate complexes in different environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in solution, revealing the nature of ligand-magnesium interactions and the energetic landscapes of these processes.
MD simulations are a powerful tool for investigating the solvation characteristics of magnesium ions in aqueous solutions. osu.edu These simulations have shown that the magnesium ion holds its first hydration shell of water molecules very tightly, making it difficult for other ions, like chloride, to displace them and form a direct contact ion pair. osu.edu This strong interaction with water is a key feature of magnesium's solution chemistry. The residence time for a water molecule in the first hydration shell of a Mg2+ ion has been estimated to be on the microsecond timescale, indicating a very stable primary hydration sphere. osu.edu
In the context of biomolecular interactions, MD simulations have been used to study the role of magnesium ions in the active sites of enzymes. For instance, in aspartyl-tRNA synthetase, magnesium ions, in coordination with ATP, play a crucial role in the specific recognition of the aspartate side chain through long-range electrostatic interactions. nih.gov These simulations demonstrate that the removal of a magnesium ion can significantly reduce the binding specificity for aspartate. nih.gov
The interaction between magnesium and L-aspartate in solution involves a dynamic equilibrium between inner-sphere and outer-sphere coordination. In inner-sphere coordination, the aspartate ligand is directly bonded to the magnesium ion. In outer-sphere coordination, a layer of water molecules separates the ligand and the metal ion. MD simulations can model the transitions between these states and the associated energetic barriers. biorxiv.orgbiorxiv.org The development of accurate force fields for magnesium is critical for these simulations to correctly reproduce experimental properties like solvation free energy and water-exchange rates. nih.govacs.org
The chelation of magnesium by L-aspartate, where both carboxylate groups of a single aspartate molecule bind to the magnesium ion, can be characterized by its free energy landscape. This landscape maps the potential energy of the system as a function of the geometric coordinates, revealing stable states (minima) and transition pathways (saddles).
Extensive atomistic and free energy simulations on related systems, such as magnesium chelation by phosphate (B84403) groups, have provided significant insights that can be applied to the aspartate complex. biorxiv.orgbiorxiv.org These studies identify a dynamic ensemble of "pre-chelate" complexes in addition to the fully chelated and the unchelated, outer-sphere hydrated states. biorxiv.orgbiorxiv.org In these pre-chelate states, the magnesium ion maintains one direct (inner-sphere) interaction with one of the coordinating groups (e.g., a carboxylate oxygen) while simultaneously interacting with the other coordinating group in a solvent-separated manner. biorxiv.orgbiorxiv.org
In Silico Prediction of Biological Interactions
In silico methods are increasingly used to predict the potential biological interactions of chemical compounds. These computational approaches can screen large databases of biological targets to identify potential binding partners and predict the effects of the compound on biological pathways.
For magnesium aspartate, in silico predictions can help to understand its biological role beyond that of a simple magnesium supplement. Drug databases, such as DrugBank, contain information on predicted interactions of magnesium aspartate with other drugs and biomolecules. drugbank.com These predictions are based on the known chemical properties of magnesium and aspartic acid and their likely interactions with biological targets.
For example, in silico models can predict that magnesium aspartate may decrease the absorption of certain other drugs by forming insoluble chelates. drugbank.com It can also predict potential synergistic or antagonistic effects when co-administered with other substances. For instance, the risk of certain adverse effects might be predicted to increase when magnesium aspartate is combined with other compounds that affect neuromuscular function or blood pressure. drugbank.com These predictions are valuable for hypothesis generation and for guiding further experimental studies into the biological activity and potential therapeutic applications of this compound.
Computational Modeling of Magnesium-Aspartate Binding Sites
Computational modeling, particularly through molecular dynamics (MD) simulations, has become an invaluable tool for elucidating the intricate interactions between magnesium ions and aspartate residues at the molecular level. These simulations provide insights into the stability, coordination chemistry, and functional significance of magnesium-aspartate binding in various biological systems, most notably within the active sites of enzymes.
Research employing MD simulations has demonstrated that aspartate residues are frequently involved in the coordination of magnesium ions within protein structures. In studies of protein farnesyltransferase, for instance, specific aspartic acid residues have been identified as crucial for creating stable binding motifs for Mg2+. These simulations have revealed that the magnesium ion typically adopts an octahedral coordination geometry, interacting with aspartate side chains, water molecules, and other ligands like the phosphate groups of substrates. mdpi.com The stability of these binding motifs is critical for the catalytic activity of the enzyme.
Furthermore, computational studies on enzymes like aspartyl-tRNA synthetase (AspRS) have highlighted the role of magnesium in ensuring the fidelity of biological processes. nih.gov Molecular dynamics free energy simulations have shown that the presence of a specific number of Mg2+ cations is essential for the enzyme to discriminate between its correct substrate, aspartic acid, and other similar amino acids like asparagine. nih.gov The removal of even one magnesium ion can significantly reduce this binding specificity, underscoring the importance of the electrostatic environment created by the magnesium-aspartate interaction. nih.gov These computational models suggest that magnesium's role extends beyond simple structural stabilization, actively participating in substrate recognition and catalytic efficiency through long-range electrostatic interactions. nih.gov
The insights gained from these computational models are crucial for understanding the fundamental biochemistry of magnesium. The recurring motif of aspartate residues in magnesium binding sites across different proteins suggests a conserved mechanism for utilizing this essential divalent cation. nih.gov
Table 1: Key Findings from Computational Modeling of Magnesium-Aspartate Binding Sites
| Enzyme/Protein | Computational Method | Key Aspartate Residues Involved | Primary Finding | Reference |
|---|---|---|---|---|
| Aspartyl-tRNA Synthetase (AspRS) | Molecular Dynamics Free Energy Simulations | Aspartate side chain | The presence of three Mg2+ cations is crucial for enhancing the binding specificity for aspartate over asparagine. Reducing the number of Mg2+ ions diminishes this specificity. | nih.gov |
| Protein Farnesyltransferase | Molecular Dynamics (MD) Simulations | D196α, D297β, D352β | Magnesium ions form stable, octahedrally coordinated binding motifs with aspartate residues, which are essential for the enzyme's catalytic function. | mdpi.com |
| General Protein Structures | Analysis of Protein Data Bank | Aspartate and Glutamate | Magnesium binding sites in proteins predominantly feature a structural motif of a beta strand followed by a binder and a random coil, with aspartate being a major binding amino acid. | nih.gov |
Theoretical Models for Predicting Transport and Absorption Efficiency
While direct theoretical models exclusively for predicting the transport and absorption efficiency of this compound are not extensively documented, the field relies on a combination of in vitro experimental models and pharmacokinetic studies to predict the bioavailability of various magnesium salts. nih.govdntb.gov.ua These models provide the foundational data that could inform the development of future, more specific theoretical and in silico prediction tools.
One of the primary in vitro models used is the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®). nih.gov This is a sophisticated model of the gastrointestinal tract that simulates the conditions of the stomach and small intestine to assess the bioaccessibility and bioavailability of nutrients and compounds. nih.govresearchgate.net Studies using the SHIME® model have demonstrated significant variability in the dissolution and absorption profiles of different magnesium formulations. nih.gov The data generated from such models, which correlate in vitro bioaccessibility with in vivo absorption, provide a basis for predicting the relative efficiency of different magnesium salts. nih.govresearchgate.net
Another common approach involves the use of cell culture models, such as the Caco-2 cell line. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. This model is used to study the mechanisms of both paracellular (between cells) and transcellular (through cells) transport of compounds like magnesium salts. The intestinal absorption of magnesium is understood to occur via this dual process. nih.gov
Quantitative structure-activity relationship (QSAR) models represent a more theoretical approach. jocpr.comrsc.org QSAR studies aim to correlate the physicochemical properties of molecules with their biological activity, such as transport across a membrane. rsc.org For metal ions, QSAR models have been developed to predict biosorption capacity based on characteristics like polarizing power, hydrolysis constants, and ionization potential. nih.gov While not yet specifically applied in detail to the transport of this compound, these models offer a promising avenue for future research. They could potentially predict transport efficiency by correlating the structural and electronic properties of the magnesium-aspartate chelate with its ability to interact with and traverse biological membranes. jocpr.comrsc.org
Pharmacokinetic studies in human subjects provide the ultimate validation for any predictive model. nih.gov These studies measure the concentration of magnesium in the blood and urine over time after oral administration of a supplement. The data from these studies, such as the maximum concentration (Cmax) and the area under the curve (AUC), provide a quantitative measure of absorption and bioavailability. nih.gov For instance, research has shown that different magnesium salts can have significantly different absorption profiles in vivo. nih.gov
Table 2: Methodologies for Predicting Magnesium Absorption Efficiency
| Model/Methodology | Description | Key Parameters Measured/Predicted | Relevance to Magnesium Aspartate | Reference |
|---|---|---|---|---|
| Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) | A dynamic in vitro model of the human gut, simulating stomach and intestinal conditions. | Bioaccessibility and bioavailability percentages. | Allows for comparative analysis of the dissolution and potential absorption of different magnesium salts, including aspartate, under simulated physiological conditions. | nih.govresearchgate.net |
| Caco-2 Cell Monolayer Assay | An in vitro model using a human intestinal epithelial cell line to mimic the gut barrier. | Permeability coefficients, transport rates. | Investigates the mechanisms (paracellular vs. transcellular) of magnesium transport at the cellular level. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Computational models that correlate molecular structure and properties with biological activity. | Predicted transport efficiency, binding affinity. | Offers a potential future framework for predicting the transport of magnesium aspartate based on its specific chemical properties. | jocpr.comrsc.org |
| In Vivo Pharmacokinetic Studies | Clinical studies in human subjects measuring magnesium levels after ingestion. | Serum magnesium concentration, area under the curve (AUC), maximum concentration (Cmax). | Provides direct evidence of the bioavailability and absorption kinetics of magnesium aspartate in a biological system. | nih.gov |
Future Directions and Research Perspectives
Development of Novel Analytical Assays for Magnesium L-Aspartate Dihydrate
Ensuring the quality and purity of this compound is paramount, particularly regarding its stereochemistry. The biological activity of the L-aspartate enantiomer is well-established, whereas the presence of its counterpart, D-aspartic acid, can be an indicator of racemization during synthesis. nih.gov Simulations have shown that the content of D-aspartic acid can increase when the dissolution of L-aspartic acid occurs under acidic conditions during the manufacturing process. nih.gov This necessitates the development and validation of sophisticated analytical methods capable of detecting even trace amounts of the D-enantiomer.
Recent research has focused on developing and validating highly sensitive techniques for this purpose. nih.govresearchgate.net Methods such as chiral capillary zone electrophoresis (CZE) with laser-induced fluorescence detection and high-performance liquid chromatography (HPLC) with fluorescence detection after chiral derivatization have been successfully applied. nih.govresearchgate.net These methods have been used to analyze batch samples of the raw material and finished drug products, finding D-enantiomer concentrations in the range of 0.03% to 0.12%. nih.gov
Future research will likely focus on creating even more rapid, cost-effective, and robust assays. The application of Quality by Design (QbD) principles in the development of these analytical techniques could lead to more reliable and consistent methods for routine quality control in pharmaceutical manufacturing. researchgate.net Further exploration into advanced detection systems and chiral selectors will continue to drive innovation in this essential area of analysis.
Table 1: Comparison of Modern Analytical Assays for Enantiomeric Purity
| Feature | Chiral Capillary Zone Electrophoresis (CZE) | HPLC-Fluorescence with Chiral Derivatization |
|---|---|---|
| Principle | Separation of enantiomers in a capillary based on their different electrophoretic mobilities in the presence of a chiral selector. | Chromatographic separation of enantiomers after they are reacted with a chiral derivatizing agent to form diastereomers. |
| Chiral Selector/Agent | (2-hydroxypropyl)-β-cyclodextrin. nih.gov | o-phthaldialdehyde and N-acetyl-L-cysteine. nih.gov |
| Detection Method | Laser-Induced Fluorescence (LIF). researchgate.net | Fluorescence Detection. nih.gov |
| Primary Application | Enantiomeric purity testing of this compound in raw materials and finished products. nih.govresearchgate.net | Used as an orthogonal method to confirm and validate CZE findings for enantiomeric purity. nih.gov |
| Reported D-enantiomer Detection | Found concentrations ranging from 0.03% to 0.12% in analyzed samples. nih.gov | Confirmed the results obtained by the CZE method. researchgate.net |
Exploration of Innovative and Sustainable Synthetic Pathways
The synthesis of this compound presents opportunities for innovation, particularly in the realm of sustainable or "green" chemistry. The primary goals are to maximize yield and purity while minimizing environmental impact and the formation of by-products, such as the unwanted D-aspartate enantiomer. nih.gov The conditions of synthesis, especially pH, have a significant impact on the final product. nih.govmdpi.com
Future synthetic strategies could explore:
Biocatalytic Routes: Utilizing enzymes to catalyze the formation of magnesium L-aspartate could offer high stereospecificity, eliminating the risk of racemization and operating under mild, environmentally friendly conditions.
Solvent-Free or Aqueous-Based Synthesis: Developing methods that avoid organic solvents would reduce the environmental footprint and complexity of manufacturing.
Continuous Flow Chemistry: Shifting from batch processing to continuous flow reactors could provide better control over reaction parameters like pH and temperature, leading to a more consistent product quality and higher efficiency.
Research focused on the crystallization process is also crucial. Controlling crystallization can influence the hydrate (B1144303) form, particle size, and stability of the final compound, all of which are critical attributes for its use in various applications.
Further Elucidation of Molecular and Cellular Mechanisms Beyond Established Pathways
Magnesium is a critical cofactor in over 300 enzymatic reactions and plays a vital role in modulating ion channels and cellular metabolism. nih.govnih.gov It is essential for all reactions involving ATP and is involved in the synthesis of nuclear materials and bone development. nih.govnutritionaloutlook.com While the general physiological roles of the magnesium ion are well-documented, the specific molecular and cellular advantages of using the L-aspartate chelate remain an area for deeper investigation.
Established mechanisms of magnesium absorption include paracellular pathways in the proximal tubule and thick ascending limb of the kidney and transcellular transport via TRPM6/7 channels in the distal convoluted tubule. nih.gov Future research should aim to uncover mechanisms that are specific to the chelated form. Key questions include:
Does the intact magnesium L-aspartate complex interact with specific cell surface receptors or transporters that are different from those for free magnesium ions?
Once internalized by a cell, does the aspartate ligand have synergistic or independent signaling roles in pathways influenced by magnesium?
How does the bioavailability of this specific chelate influence intracellular magnesium trafficking and its availability to key organelles like mitochondria? nih.govdrugbank.com
Investigating these questions will require advanced cell biology and molecular pharmacology techniques to trace the metabolic fate of the chelate and differentiate its effects from those of inorganic magnesium salts.
Integration of Multiscale Computational Approaches for Complex Biological Systems
The complexity of biological systems, which span vast temporal and spatial scales, makes them challenging to study using experimental methods alone. nih.gov Multiscale computational modeling offers a powerful framework to integrate data from different levels of biological organization—from molecular interactions to whole-organism physiology—to simulate and predict behavior. nih.govnih.gov
For this compound, these computational approaches can provide profound insights. Recently, improved computational models for the magnesium ion have been developed that more accurately simulate its interactions with biomolecules, a task that was previously hindered by computational limitations. mpg.de Future research can leverage these advancements to:
Simulate Intestinal Absorption: Model the transit, dissolution, and transport of magnesium L-aspartate across the intestinal epithelium, predicting how factors like pH and food matrix interactions affect its bioavailability. nih.gov
Model Cellular Uptake and Distribution: Create detailed simulations of how the compound crosses cell membranes and is distributed among different cellular compartments.
Predict Metal-Ligand Dynamics: Use quantum mechanical and molecular dynamics simulations to understand the stability of the chelate in different biological environments and its interaction with target proteins. mpg.de
These in silico models can generate testable hypotheses, guide experimental design, and ultimately accelerate the understanding of how magnesium L-aspartate functions within a complex biological system. researchgate.net
Table 2: A Conceptual Framework for Multiscale Modeling of Magnesium L-Aspartate
| Biological Scale | Modeling Approach | Research Question |
|---|---|---|
| Molecular | Quantum Mechanics / Molecular Dynamics (QM/MM) | How does the coordination of magnesium by L-aspartate affect its electronic structure and reactivity? mpg.de |
| Sub-cellular | Agent-Based Modeling / Systems Biology | How does magnesium L-aspartate interact with ion channels (e.g., TRPM6/7) and transporters on the cell membrane? nih.gov |
| Cellular | Flux Balance Analysis / Kinetic Modeling | What is the metabolic fate of the aspartate ligand and the magnesium ion after cellular uptake? |
| Tissue | Continuum Modeling / Finite Element Method | How does magnesium L-aspartate diffuse through the intestinal lumen and get absorbed by mucosal tissue? nih.gov |
Research on Magnesium L-Aspartate as a Model Compound for Fundamental Metal-Ligand Interactions
The interaction between metal ions and organic ligands is a cornerstone of bioinorganic chemistry. This compound serves as an excellent and relatively simple model system for studying these fundamental interactions. The magnesium ion typically prefers a six-coordinate octahedral geometry, and its interactions can range from direct inner-sphere coordination to water-mediated outer-sphere coordination. mdpi.comacs.org
The L-aspartate ligand is particularly interesting due to its multiple potential coordination sites (an amine group and two carboxylate groups). mdpi.com Research has shown that its coordination mode is highly dependent on factors such as pH. mdpi.com Under different conditions, it can act as a monodentate, bidentate, or tridentate ligand. mdpi.com
Future fundamental research could use magnesium L-aspartate to:
Systematically study how pH, ionic strength, and temperature affect the equilibrium between different coordination states.
Use advanced spectroscopic and crystallographic techniques to precisely map the coordination sphere of magnesium in solution and in the solid state.
Compare the binding dynamics of L-aspartate with other bio-relevant ligands to derive general principles of magnesium coordination chemistry.
Insights gained from this model system could be extrapolated to understand the more complex and dynamic interactions of magnesium within the active sites of enzymes and the binding pockets of nucleic acids. acs.org
Table 3: pH-Dependent Coordination of the Aspartate Ligand with Magnesium
| pH Condition | Ligand Form | Coordination Mode | Resulting Complex Stoichiometry (Mg:Aspartate) |
|---|---|---|---|
| Acidic | Hydrogenaspartate | Monodentate (via one carboxylate) mdpi.com | 1:2 (Magnesium bis(hydrogenaspartate)) mdpi.com |
| Strongly Alkaline (>10) | Dianionic Aspartate | Tridentate (via N, O, O donor set) mdpi.com | 1:1 (Magnesium aspartate) mdpi.com |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Magnesium |
| L-aspartic acid |
| D-aspartic acid |
| ATP (Adenosine triphosphate) |
| (2-hydroxypropyl)-β-cyclodextrin |
| o-phthaldialdehyde |
| N-acetyl-L-cysteine |
| Magnesium oxide |
| Magnesium citrate |
| TRPM6 (Transient receptor potential melastatin 6) |
| TRPM7 (Transient receptor potential melastatin 7) |
Q & A
Basic: What validated analytical methods are recommended for assessing the enantiomeric purity of magnesium L-aspartate dihydrate in pharmacopeial standards?
Answer:
The European Pharmacopoeia (Ph. Eur.) monograph specifies the use of chiral capillary zone electrophoresis (CZE) with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) and laser-induced fluorescence (LIF) detection, achieving a limit of quantification (LOQ) for D-aspartic acid as low as 0.03% . Orthogonal validation via HPLC-fluorescence with chiral derivatization (using o-phthaldialdehyde/N-acetyl-L-cysteine) is critical for resolving method-specific biases, particularly in drug products where excipients may interfere . Batch-to-batch variability in D-enantiomer content (0.03–0.12%) must be documented to comply with Ph. Eur. limits .
Basic: How do researchers calculate the elemental magnesium content in this compound formulations?
Answer:
The molecular formula C₈H₁₂MgN₂O₈·2H₂O (MW: 324.54 g/mol) contains 7.39% elemental magnesium by mass. For experimental formulations, magnesium content is quantified via:
Titration with EDTA or atomic absorption spectroscopy (AAS) is used for empirical validation, with adjustments for hydration state (e.g., tetrahydrate vs. dihydrate forms alter equivalence ratios) .
Basic: What storage conditions preserve the stability of this compound in laboratory settings?
Answer:
Store at 2–8°C in airtight containers to prevent deliquescence and hydrolysis. Stability studies indicate that exposure to humidity >60% accelerates degradation, reducing bioavailability by up to 12% over 6 months. For long-term storage, desiccants (e.g., silica gel) and inert atmospheres (N₂) are recommended .
Advanced: How can researchers resolve contradictions in bioavailability data between in vitro and in vivo studies of this compound?
Answer:
Discrepancies often arise from pH-dependent dissociation kinetics and intestinal transporter saturation. Methodological considerations include:
- In vitro : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) dissolution tests with USP Apparatus II (paddle method) at 50 rpm .
- In vivo : Dual-isotope tracer studies (²⁵Mg IV vs. ²⁶Mg oral) to differentiate absorption from endogenous recycling .
- Statistical modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability in absorption rates .
Advanced: What synthesis parameters influence the enantiomeric impurity profile of this compound?
Answer:
Key factors include:
- pH during L-aspartic acid dissolution : Acidic conditions (pH <3) promote racemization, increasing D-aspartic acid content by 0.08% per 0.5 pH unit drop .
- Crystallization temperature : Slow cooling (0.5°C/min) below 25°C reduces inclusion of D-enantiomers by 40% .
- Design of Experiments (DOE) : A 3² factorial design optimizes molar ratios (Mg²⁺:L-aspartate) and reaction time to minimize byproducts (e.g., magnesium oxide complexes) .
Advanced: How do researchers validate batch-to-batch consistency in this compound for preclinical studies?
Answer:
Implement a quality-by-design (QbD) framework:
- Critical Quality Attributes (CQAs) : Enantiomeric purity (>99.88% L-aspartate), residual solvents (<50 ppm DMSO), and particle size distribution (D90 <50 µm) .
- Process Analytical Technology (PAT) : Near-infrared (NIR) spectroscopy for real-time monitoring of crystallization endpoints .
- Stability-indicating assays : Forced degradation studies (thermal, oxidative, photolytic) with UPLC-PDA to confirm method specificity .
Advanced: What orthogonal techniques are used to characterize the coordination chemistry of this compound?
Answer:
- X-ray crystallography : Resolves the octahedral Mg²⁺ coordination sphere (two aspartate ligands, four water molecules) .
- FT-IR spectroscopy : Identifies carboxylate stretching vibrations (1590 cm⁻¹) and Mg–O bonds (450 cm⁻¹) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 10⁻⁴ M) between Mg²⁺ and L-aspartate in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
